2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one
Overview
Description
2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one is a chemical compound with a complex structure, often used in various scientific research applications. It is known for its versatility and is utilized in the synthesis of pharmaceuticals and the investigation of organic reactions.
Preparation Methods
The synthesis of 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one typically involves the reaction of 2,6-dimethylmorpholine with a chlorinated butanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts to enhance the reaction rate. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Scientific Research Applications
2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-1-(2,6-dimethylmorpholino)butan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(2,6-dimethylpiperidino)butan-1-one: This compound has a similar structure but with a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.
2-Chloro-1-(2,6-dimethylmorpholino)pentan-1-one: This compound has an additional carbon in the butanone chain, which can affect its reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its structure and versatility in various applications.
Properties
IUPAC Name |
2-chloro-1-(2,6-dimethylmorpholin-4-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-4-9(11)10(13)12-5-7(2)14-8(3)6-12/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDAGRZYYNTRQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(OC(C1)C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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